Lydicamycin

Catalog No.
S534148
CAS No.
M.F
C47H74N4O10
M. Wt
855.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lydicamycin

Product Name

Lydicamycin

IUPAC Name

2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

Molecular Formula

C47H74N4O10

Molecular Weight

855.1 g/mol

InChI

InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61)

InChI Key

HNSRCWWMQWCNGW-UHFFFAOYSA-N

SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

solubility

Soluble in DMSO

Synonyms

Lydicamycin

Canonical SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

The exact mass of the compound Lydicamycin is 854.5405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lydicamycin is a polyketide antibiotic first isolated from the actinomycete strain Streptomyces lydicus in the early 1990s. It exhibits a unique chemical structure characterized by a combination of tetramic acid and amidinopyrrolidine moieties, which contribute to its biological activity against various pathogens, particularly Gram-positive bacteria and certain fungi. The molecular formula of lydicamycin is C47H74N4O10C_{47}H_{74}N_{4}O_{10}, with a molecular weight of approximately 855.1 g/mol .

Lydicamycin disrupts bacterial protein synthesis by inhibiting elongation factor EF-Tu []. EF-Tu is a crucial protein responsible for delivering aminoacyl-tRNA (transfer RNA carrying an amino acid) to the ribosome during protein synthesis. By binding to EF-Tu, Lydicamycin prevents the formation of peptide bonds, ultimately halting bacterial growth []. This mechanism differs from many conventional antibiotics, making Lydicamycin potentially effective against bacteria resistant to other antibiotics.

Lydicamycin is a natural product isolated from the fungus Actinomadura lidicisca []. Research on lydicamycin is focused on its potential as a novel antibiotic.

Antimicrobial Activity

Studies have shown that lydicamycin exhibits antimicrobial activity against a variety of bacteria, including some strains that are resistant to commonly used antibiotics []. This includes Methicillin-resistant Staphylococcus aureus (MRSA), a major concern in hospital-acquired infections [].

Mechanism of Action

The exact mechanism by which lydicamycin kills bacteria is still under investigation. However, some studies suggest that it may interfere with the process of protein synthesis in bacteria [].

Lydicamycin is primarily effective against Gram-positive bacteria, including Staphylococcus aureus, including methicillin-resistant strains (with minimum inhibitory concentrations ranging from 3.1 to 6.2 µg/ml). It also demonstrates activity against Cryptococcus neoformans (MIC = 25 µg/ml) but is ineffective against Gram-negative bacteria . This specificity makes it a valuable candidate for treating infections caused by resistant strains.

The biosynthesis of lydicamycin involves a complex metabolic network utilizing type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). Recent studies have identified the biosynthetic gene cluster responsible for its production, revealing insights into the enzymatic machinery that assembles this hybrid molecule . Traditional synthesis methods have included fermentation processes using Streptomyces strains, but advancements in genetic engineering may enable more efficient production pathways.

Lydicamycin has potential applications in clinical settings as an antibiotic, particularly in treating infections caused by resistant Gram-positive bacteria. Its unique structure also positions it as a candidate for further development in drug design and bioengineering, potentially leading to novel therapeutic agents .

Studies on the interactions of lydicamycin with biological targets have shown that it binds effectively to bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to other antibiotics but is distinguished by its unique binding affinity due to its structural features. Further research into its interactions could reveal additional therapeutic potentials and mechanisms of resistance .

Lydicamycin belongs to a class of antibiotics that includes several structurally related compounds. Here are some similar compounds:

Compound NameSourceActivityUnique Features
Fusidic AcidFusidium coccineumEffective against Gram-positive bacteriaSteroid-like structure; inhibits protein synthesis
VancomycinAmycolatopsis orientalisBroad-spectrum against Gram-positive bacteriaGlycopeptide antibiotic; inhibits cell wall synthesis
DaptomycinStreptomyces roseosporusEffective against resistant strainsLipopeptide; disrupts membrane potential
TeicoplaninActinoplanes teichomyceticusSimilar to VancomycinLonger half-life; effective against resistant strains

Uniqueness of Lydicamycin: Lydicamycin's distinct tetramic acid and amidinopyrrolidine moieties set it apart from these similar compounds, providing unique binding properties and mechanisms of action that may lead to reduced resistance development compared to traditional antibiotics .

Lydicamycin represents a distinctive class of polyketide antibiotics characterized by its unique molecular architecture that incorporates both tetramic acid and pyrrolidine structural elements [4]. The compound possesses a molecular formula of Carbon47 Hydrogen74 Nitrogen4 Oxygen10 with a molecular weight of 855.1 grams per mole, establishing it as a complex natural product with significant structural complexity [2]. The core skeletal framework of lydicamycin demonstrates an unprecedented combination of functional groups that distinguishes it from other known antibiotic compounds [4] [9].

The tetramic acid moiety functions as a critical structural component, featuring an alpha-acyltetramic acid chromophore that contributes to the compound's characteristic ultraviolet absorption properties [16]. This tetramic acid unit is positioned at one terminus of the molecule and exhibits distinctive spectroscopic signatures, including ultraviolet maxima at 207, 245, and 282 nanometers in methanol [16]. The tetramic acid component undergoes characteristic fragmentation during mass spectrometric analysis, yielding a diagnostic fragment ion at mass-to-charge ratio 728.5247, corresponding to the elimination of Carbon5 Hydrogen4 Nitrogen Oxygen3 [16].

The amidinopyrrolidine moiety constitutes the opposing structural terminus of lydicamycin, contributing significantly to the molecule's biological activity profile [4] [16]. This five-membered nitrogen-containing heterocycle incorporates a guanidine functionality, as evidenced by the characteristic Carbon13 nuclear magnetic resonance chemical shift at 155.8 parts per million and the presence of a diagnostic fragment ion at mass-to-charge ratio 113.0917 in high-resolution fast atom bombardment mass spectrometry [16]. The pyrrolidine ring system exhibits non-equivalent chemical shifts for its methylene protons, indicating close proximity to an asymmetric carbon center within the cyclic structure [16].

Structural ComponentChemical FormulaKey Spectroscopic Features
Tetramic Acid UnitC5H4NO3UV λmax 282 nm, FAB-MS fragment m/z 728
Amidinopyrrolidine UnitC5H11N313C NMR δ 155.8 ppm, FAB-MS fragment m/z 113
Complete MoleculeC47H74N4O10Molecular ion [M+H]+ m/z 855.5541

The bicyclic portion of lydicamycin features a six-membered ring adopting a chair conformation, as demonstrated by large coupling constants between axial protons ranging from 11.0 to 12.0 Hertz [16]. This conformational arrangement positions the tetramic acid substituent and the extended side chain in an anti-relationship, minimizing steric interactions between these bulky structural elements [16]. The stereochemical configuration at multiple chiral centers has been elucidated through comprehensive nuclear magnetic resonance analysis, revealing a cis-ring junction in the bicyclic system [16].

Advanced Spectroscopic Elucidation Strategies

Multidimensional NMR Applications in Stereochemical Resolution

The complete structural elucidation of lydicamycin has been achieved through the systematic application of multidimensional nuclear magnetic resonance spectroscopy techniques [16]. Proton-proton correlation spectroscopy experiments have established all vicinal proton connectivities throughout the molecule, enabling the identification of discrete structural fragments [16]. The overlapping nature of certain methylene proton signals, particularly those at positions 6, 7, 14, and 15, has been resolved through the implementation of homonuclear Hartmann-Hahn experiments [16].

Heteronuclear multiple-bond correlation spectroscopy has provided critical long-range carbon-proton connectivity information, particularly for the quaternary methyl groups positioned at carbons 41, 42, 44, and 46 [16]. These long-range correlations have been instrumental in establishing the connectivity patterns between major structural fragments, specifically linking carbons 3, 4, and 5 with carbon 13, and carbons 11, 12, and 13 with each other [16]. Additional correlations have connected carbons 17, 18, and 19, as well as carbons 29, 30, and 31, thereby constructing the complete carbon framework from carbon 3 to carbon 38 [16].

The geometrical configurations of the four double bonds within lydicamycin have been determined through analysis of proton-proton coupling constants and carbon chemical shift patterns [16]. The E-configuration assignments for the double bonds at positions 18, 22, 26, and 30 are supported by characteristic coupling constants of 15.5 Hertz for the oleFinic protons at positions 22-23 and 26-27, combined with upfield chemical shifts for carbons 44 and 46 at 12.0 parts per million [16].

Nuclear Overhauser effect spectroscopy has provided definitive stereochemical assignments for the bicyclic portion of the molecule [16]. Critical nuclear Overhauser effects observed between protons at positions 5 and 41, 9 and 11, 13 and 42, establish the relative stereochemistry at carbons 4 and 13 [16]. These spatial correlations confirm a pseudo-boat conformation for the cyclohexene ring and validate the anti-arrangement of the major substituents [16].

NMR ExperimentKey Correlations ObservedStructural Information Obtained
COSYH-5 to H-6, H-8 to H-9Vicinal proton connectivities
HMBCC-41 to C-3,4,5; C-42 to C-11,12,13Long-range carbon-proton correlations
NOESYH-5 to H-41, H-9 to H-11Relative stereochemical assignments
HOHAHAH-6 to H-7, H-14 to H-15Resolution of overlapping signals

High-Resolution Mass Spectrometry Fingerprinting

High-resolution fast atom bombardment mass spectrometry has proven essential for confirming the molecular composition and structural assignments of lydicamycin [16]. The molecular ion peak at mass-to-charge ratio 855.5541 corresponds to the protonated molecular ion with a mass accuracy of 6.8 parts per million relative to the calculated mass of 855.5483 [16]. This high level of mass accuracy provides definitive confirmation of the molecular formula Carbon47 Hydrogen74 Nitrogen4 Oxygen10 [16].

The fragmentation pattern observed in high-resolution mass spectrometry provides valuable structural information through the identification of characteristic cleavage pathways [16]. The major fragment ion at mass-to-charge ratio 728.5247 results from the neutral loss of the tetramic acid moiety, specifically the elimination of Carbon5 Hydrogen4 Nitrogen Oxygen3 [16]. This fragmentation confirms the terminal position of the tetramic acid unit and its mode of attachment to the main molecular framework [16].

Additional diagnostic fragment ions include the guanidine-containing fragment at mass-to-charge ratio 113.0917, which provides direct evidence for the presence of the amidinopyrrolidine functionality [16]. The fragmentation analysis reveals preferential cleavage at alpha-positions relative to the pyrrolidine ring, secondary alcohol functionalities, and the alpha-carbonyltetramic acid moiety [16]. These cleavage patterns are consistent with the proposed structural framework and support the connectivity assignments derived from nuclear magnetic resonance analysis [16].

The mass spectrometric behavior of lydicamycin has been characterized across multiple ionization modes, with positive-ion fast atom bombardment providing the most informative fragmentation patterns [16]. The glycerol matrix system employed in these analyses facilitates efficient ionization while minimizing matrix-related interference peaks [16]. The combination of accurate mass measurements and diagnostic fragmentation patterns establishes a unique mass spectrometric fingerprint for lydicamycin identification [16].

Fragment Ion m/zMolecular FormulaStructural Assignment
855.5541C47H75N4O10+Protonated molecular ion
728.5247C42H70N3O7+Loss of tetramic acid moiety
113.0917C5H11N3+Amidinopyrrolidine fragment

Recently Identified Structural Variants Through Molecular Networking

Recent advances in molecular networking approaches have facilitated the identification of multiple lydicamycin congeners, significantly expanding the known structural diversity within this compound family [10] [13]. The application of feature-based molecular networking to lydicamycin-producing strains has revealed previously uncharacterized structural variants that share core architectural elements while exhibiting distinct substitution patterns [13] [22].

The lydicamycin congeners TPU-0037-A, TPU-0037-B, TPU-0037-C, and TPU-0037-D have been isolated from Streptomyces platensis and characterized through comprehensive spectroscopic analysis [10]. TPU-0037-A represents 30-demethyllydicamycin, featuring the loss of the methyl group at carbon 30 and replacement with a hydrogen atom, as confirmed by heteronuclear multiple-bond correlation and double quantum filtered correlation spectroscopy [10]. This structural modification results in a molecular formula of Carbon46 Hydrogen72 Nitrogen4 Oxygen10 with a molecular ion at mass-to-charge ratio 841.5322 [10].

TPU-0037-B has been identified as 14,15-dehydro-8-deoxylydicamycin, incorporating both the introduction of an additional double bond between carbons 14 and 15 and the removal of the hydroxyl group at carbon 8 [10]. The molecular formula Carbon47 Hydrogen72 Nitrogen4 Oxygen9 reflects these structural changes, with the molecular ion appearing at mass-to-charge ratio 837.5376 [10]. The presence of the 14,15-double bond has been established through heteronuclear multiple-bond correlations from the 16-methyl group and proton 17 to carbon 15 [10].

TPU-0037-C corresponds to 30-demethyl-8-deoxylydicamycin, combining the demethylation at carbon 30 with the deoxygenation at carbon 8 [10]. This dual modification yields a compound with enhanced anti-methicillin-resistant Staphylococcus aureus activity compared to the parent lydicamycin structure [10]. TPU-0037-D represents 8-deoxylydicamycin, featuring only the removal of the hydroxyl group at carbon 8 while maintaining all other structural elements of the parent compound [10].

CongenerStructural ModificationMolecular Formula[M+H]+ m/z
TPU-0037-A30-demethylC46H72N4O10841.5322
TPU-0037-B14,15-dehydro-8-deoxyC47H72N4O9837.5376
TPU-0037-C30-demethyl-8-deoxyC46H72N4O9825
TPU-0037-D8-deoxyC47H74N4O9839.5527

Molecular networking analysis has revealed the production of additional lydicamycin-related metabolites by various Streptomyces species, indicating that the biosynthetic pathway possesses inherent flexibility in generating structural diversity [13] [22]. The networking approach clusters compounds based on mass spectrometric fragmentation similarities, enabling the identification of related structures even when complete structural characterization has not been achieved [13]. This methodology has proven particularly valuable for detecting minor congeners that might otherwise escape detection through conventional bioactivity-guided isolation procedures [13].

The lydicamycin biosynthetic gene cluster represents a highly sophisticated example of hybrid polyketide synthase-nonribosomal peptide synthetase organization, spanning approximately 74 kilobases and containing 18 core biosynthetic genes [1] [2]. The gene cluster architecture demonstrates remarkable organizational complexity, with genes arranged in a manner that facilitates coordinated expression and sequential enzymatic processing.

The core polyketide synthase machinery consists of seventeen discrete modules organized into eight separate enzymes, designated TPA05980300840 through TPA05980300900 [1]. The modular organization follows the canonical type I polyketide synthase architecture, where each module contains minimally a ketosynthase domain, an acyltransferase domain, and an acyl carrier protein domain [1] [3]. The ketosynthase domains catalyze decarboxylative Claisen condensation reactions between activated acyl units, while acyltransferase domains demonstrate substrate specificity for either malonyl-coenzyme A or methylmalonyl-coenzyme A extender units [4].

Adjacent to the polyketide synthase genes, the cluster contains genes encoding enzymes responsible for starter unit biosynthesis and activation. The amine oxidase gene TPA05980300880 catalyzes the conversion of arginine to an aldehyde intermediate, which serves as the precursor for the unique 4-guanidinobutyryl-coenzyme A starter unit [1]. The acyl-coenzyme A ligase encoded by TPA05980300650 activates this starter unit, while the transacylase TPA05980300700 facilitates its transfer to the first acyl carrier protein domain [1].

The hybrid nature of the biosynthetic machinery is exemplified by the terminal nonribosomal peptide synthetase module encoded by TPA05980300820, which incorporates glycine as the final building block and catalyzes tetramic acid formation through Dieckmann cyclization [1] [5]. This module contains the characteristic condensation-adenylation-thiolation-thioesterase domain architecture typical of terminal nonribosomal peptide synthetase modules [5].

Hybrid PKS-NRPS Assembly Line Mechanisms

The lydicamycin biosynthetic assembly line operates through a highly coordinated mechanism that integrates type I polyketide synthase and nonribosomal peptide synthetase chemistries to generate the complex molecular architecture characteristic of this antibiotic [6] [7]. The assembly process initiates with the loading of 4-guanidinobutyryl-coenzyme A onto the first module, followed by iterative chain elongation through seventeen polyketide synthase modules [1].

The substrate specificity of individual modules has been elucidated through bioinformatics analysis and experimental validation. Eleven modules utilize malonyl-coenzyme A as the extender unit, while six modules incorporate methylmalonyl-coenzyme A, resulting in the characteristic branching pattern observed in the final molecule [1]. The alternating pattern of extender unit incorporation creates the complex stereochemical features that contribute to lydicamycin's unique three-dimensional structure.

Domain organization within individual modules varies significantly, reflecting the diverse chemical transformations required at each step. Several modules contain dehydratase domains that introduce alkene functionality, while ketoreductase domains are present in modules requiring stereospecific reduction of β-ketoacyl intermediates [1]. The presence or absence of these optional domains determines the oxidation state and stereochemistry of each carbon center in the growing polyketide chain.

The transition from polyketide synthase to nonribosomal peptide synthetase chemistry occurs at the terminal module, where glycine is specifically activated and incorporated [1] [6]. This amino acid incorporation is catalyzed by the adenylation domain, which demonstrates strict specificity for glycine over other proteinogenic amino acids [5]. The subsequent Dieckmann cyclization catalyzed by the thioesterase domain results in tetramic acid formation, a critical structural element that contributes to lydicamycin's biological activity [5].

Quality control mechanisms ensure fidelity throughout the assembly process. The ketosynthase domains exhibit substrate specificity that prevents incorporation of inappropriate acyl intermediates, while the acyl carrier protein domains maintain proper channeling of intermediates between catalytic sites [4]. These mechanisms collectively ensure that the biosynthetic machinery produces the correct structural framework for subsequent tailoring reactions.

Post-PKS Modification Enzymology

Following completion of the core polyketide-peptide hybrid scaffold, lydicamycin undergoes extensive post-polyketide synthase modifications that are essential for generating the final bioactive molecule [8] [9]. These modifications include cyclization reactions that form the characteristic octalin ring system, hydroxylation reactions that introduce critical functional groups, and specialized transformations that generate the unique amidinopyrrolidine moiety [1] [6].

The formation of the bicyclic octalin system represents one of the most complex post-polyketide synthase transformations in lydicamycin biosynthesis. This cyclization likely involves multiple enzymatic steps, including initial cyclization of the linear polyketide chain followed by additional ring-forming reactions [10]. The cyclase enzymes responsible for these transformations must exhibit exquisite regioselectivity to ensure formation of the correct ring connectivity, as improper cyclization would lead to inactive or toxic byproducts [10].

Hydroxylation reactions are catalyzed by cytochrome P450 monooxygenases and other oxidative enzymes present in the gene cluster [11]. These enzymes introduce hydroxyl groups at specific positions along the polyketide backbone, creating the hydroxylation pattern observed in the final molecule. The timing and specificity of these hydroxylation reactions are critical, as they must occur at the appropriate stage of the biosynthetic pathway to avoid interfering with other transformations [8].

The conversion of the guanidine-containing starter unit into the characteristic amidinopyrrolidine ring system requires specialized enzymatic machinery [12]. This transformation likely involves cyclization of the guanidine group with adjacent carbons in the polyketide chain, followed by additional modifications that generate the final ring structure. The enzymes catalyzing this transformation must coordinate their activity with other post-polyketide synthase modifications to ensure proper timing and regioselectivity [12].

Methylation reactions provide additional structural diversity and may contribute to biological activity. Methyltransferase enzymes encoded within the gene cluster catalyze the transfer of methyl groups from S-adenosylmethionine to specific positions on the polyketide backbone or the tetramic acid moiety [8]. These methylation reactions typically occur late in the biosynthetic pathway, after the core ring systems have been established.

Metabolic Engineering Approaches for Congener Diversification

The complex biosynthetic machinery of lydicamycin presents numerous opportunities for metabolic engineering to generate structurally diverse congeners with potentially enhanced or altered biological properties [13] [14] [15]. Several engineering strategies have been developed and applied to related polyketide-nonribosomal peptide hybrid systems, providing a foundation for lydicamycin diversification efforts.

Starter unit diversification represents one of the most promising approaches for generating lydicamycin analogs. By modifying the specificity of the acyl-coenzyme A ligase and transacylase enzymes, researchers can potentially incorporate alternative arginine-derived or synthetic starter units [13]. This approach has been successfully demonstrated in other polyketide systems, where starter unit analogs have generated compounds with altered biological activities [14].

Extender unit engineering offers another avenue for structural diversification. Modification of acyltransferase domain specificity can alter the pattern of methylmalonyl-coenzyme A versus malonyl-coenzyme A incorporation, leading to congeners with different branching patterns [16]. Domain swapping experiments, where acyltransferase domains from other polyketide synthases are introduced into the lydicamycin system, have shown promise in related systems for generating novel structural diversity [17].

Module engineering approaches involve more extensive modifications to the biosynthetic machinery. Complete modules can be deleted, duplicated, or replaced with modules from other polyketide synthases to generate congeners with altered chain lengths or functional group patterns [18]. While technically challenging, these approaches have been successfully applied to other modular polyketide synthases and could potentially be adapted for lydicamycin engineering [14].

Regulatory engineering provides a complementary approach focused on optimizing production levels rather than structural diversity. Overexpression of positive regulatory genes or deletion of negative regulatory elements can significantly enhance lydicamycin production, facilitating both research studies and potential therapeutic applications [19] [20]. Combinatorial approaches that integrate multiple engineering strategies offer the greatest potential for generating diverse libraries of lydicamycin congeners for biological evaluation [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

11

Exact Mass

854.54049457 g/mol

Monoisotopic Mass

854.54049457 g/mol

Heavy Atom Count

61

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lydicamycin

Dates

Last modified: 08-15-2023
1: Komaki H, Ichikawa N, Hosoyama A, Fujita N, Igarashi Y. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins. Stand Genomic Sci. 2015 Aug 26;10:58. doi: 10.1186/s40793-015-0046-5. eCollection 2015. PubMed PMID: 26380643; PubMed Central PMCID: PMC4572681.
2: Igarashi Y, Kim Y, In Y, Ishida T, Kan Y, Fujita T, Iwashita T, Tabata H, Onaka H, Furumai T. Alchivemycin A, a bioactive polycyclic polyketide with an unprecedented skeleton from Streptomyces sp. Org Lett. 2010 Aug 6;12(15):3402-5. doi: 10.1021/ol1012982. PubMed PMID: 20670006.
3: Furumai T, Eto K, Sasaki T, Higuchi H, Onaka H, Saito N, Fujita T, Naoki H, Igarashi Y. TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. J Antibiot (Tokyo). 2002 Oct;55(10):873-80. PubMed PMID: 12523820.
4: Toda S, Yamamoto S, Tenmyo O, Tsuno T, Hasegawa T, Rosser M, Oka M, Sawada Y, Konishi M, Oki T. A new neuritogenetic compound BU-4514N produced by Microtetraspora sp. J Antibiot (Tokyo). 1993 Jun;46(6):875-83. PubMed PMID: 8344867.
5: Hayakawa Y, Kanamaru N, Morisaki N, Furihata K, Seto H. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation. J Antibiot (Tokyo). 1991 Mar;44(3):288-92. PubMed PMID: 2026554.
6: Hayakawa Y, Kanamaru N, Shimazu A, Seto H. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity. J Antibiot (Tokyo). 1991 Mar;44(3):282-7. PubMed PMID: 2026553.

Explore Compound Types